N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide
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Overview
Description
N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide typically involves multi-step organic reactions. The starting materials are usually aromatic amines and aldehydes, which undergo condensation reactions to form the quinoline core. The sulfonamide group is introduced through sulfonation reactions using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions could target the quinoline ring or the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
- Reduction
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Properties
Molecular Formula |
C27H28N2O3S |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide |
InChI |
InChI=1S/C27H28N2O3S/c1-17-7-13-25(18(2)15-17)29-33(30,31)21-12-14-26-24(16-21)22-5-4-6-23(22)27(28-26)19-8-10-20(32-3)11-9-19/h4-5,7-16,22-23,27-29H,6H2,1-3H3 |
InChI Key |
BUDOMHCPDYLHMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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